molecular formula C13H23NO B13657021 n-(2-(Cyclohex-1-en-1-yl)ethyl)tetrahydro-2h-pyran-4-amine

n-(2-(Cyclohex-1-en-1-yl)ethyl)tetrahydro-2h-pyran-4-amine

Cat. No.: B13657021
M. Wt: 209.33 g/mol
InChI Key: HABJPQMDJNTNTC-UHFFFAOYSA-N
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Description

N-(2-(Cyclohex-1-en-1-yl)ethyl)tetrahydro-2H-pyran-4-amine is a secondary amine featuring a tetrahydro-2H-pyran-4-amine core substituted with a 2-(cyclohex-1-en-1-yl)ethyl group. This compound is structurally characterized by a six-membered tetrahydropyran ring with an amine group at the 4-position and a cyclohexene-containing ethyl chain as the substituent.

For instance, a similar compound, N-(2-(cyclohex-1-en-1-yl)ethyl)-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanamide, was prepared with a 63% yield using trans-β-methylstyrene and 2-(cyclohex-1-en-1-yl)ethan-1-amine .

Properties

Molecular Formula

C13H23NO

Molecular Weight

209.33 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]oxan-4-amine

InChI

InChI=1S/C13H23NO/c1-2-4-12(5-3-1)6-9-14-13-7-10-15-11-8-13/h4,13-14H,1-3,5-11H2

InChI Key

HABJPQMDJNTNTC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC2CCOCC2

Origin of Product

United States

Preparation Methods

One-Pot and Domino Reaction Strategies

A notable synthetic strategy involves one-pot methodologies combining multiple steps to efficiently build complex pyran derivatives:

  • Starting from cycloalkanones, dimethylformamide dimethyl acetal (DMFDMA), and hippuric acid in acetic anhydride, a sequence of reactions forms fused pyran-2-one derivatives.
  • The benzoylamino moiety can be deprotected by heating in concentrated sulfuric acid to yield 3-amino derivatives.
  • Although these methods focus on pyran-2-ones, the principles of enaminoketone intermediates and cyclization can be adapted for the synthesis of tetrahydro-2H-pyran-4-amine derivatives with cyclohexenyl substituents.

Data Tables of Key Reaction Conditions and Yields

Step Reaction Components & Conditions Yield (%) Notes
Preparation of 1-(tetrahydro-pyran-4-yl)ethanone Methyl tetrahydro-2H-pyran-4-carboxylate + Nu,Omicron-dimethylhydroxylamine hydrochloride + isopropylmagnesium chloride in THF at -20 °C, followed by methylmagnesium chloride at 7 °C 75 Purified by silica gel chromatography
Domino base-promoted reaction Cyclohexanone + 2-oxo-6-aryl-4-(amine-1-yl)-2H-pyran-3-carbonitrile + KOH in DMF at 100 °C Excellent yields (exact % not specified) Forms tetrahydronaphthalene derivatives via intramolecular cyclization
One-pot synthesis of fused pyran-2-ones Cycloalkanones + DMFDMA + hippuric acid + acetic anhydride, heated at 90 °C 62-78 Benzoylamino moiety deprotected by H2SO4 to yield amino derivatives

Research Results and Spectroscopic Characterization

  • The preparation of tetrahydro-pyran intermediates is confirmed by ^1H NMR signals corresponding to methylene protons adjacent to oxygen and the ketone methyl group.
  • In base-promoted domino reactions, formation of pyran-3-carbonitriles and tetrahydronaphthalene derivatives is monitored by TLC and confirmed by ^13C NMR and mass spectrometry.
  • Deprotection steps to yield amino derivatives show characteristic IR absorptions for NH2 groups and shifts in NMR consistent with amine formation.

Perspectives from Varied Sources

  • The synthetic routes emphasize the use of mild conditions and avoidance of organometallic catalysts in some domino reactions, enhancing the environmental and operational profile of the synthesis.
  • One-pot methodologies streamline the synthesis of complex pyran derivatives, reducing reaction times and improving yields, which can be adapted for the target compound synthesis.
  • The use of Grignard reagents and controlled low-temperature conditions in the preparation of tetrahydro-pyran intermediates ensures high selectivity and yield, a critical factor for scale-up.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Cyclohex-1-en-1-yl)ethyl)tetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkyl halides, acyl halides.

Major Products Formed

    Oxidation Products: Corresponding oxides and hydroxyl derivatives.

    Reduction Products: Reduced amines and hydrocarbons.

    Substitution Products: Halogenated derivatives, alkylated and acylated compounds.

Scientific Research Applications

N-(2-(Cyclohex-1-en-1-yl)ethyl)tetrahydro-2H-pyran-4-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(Cyclohex-1-en-1-yl)ethyl)tetrahydro-2H-pyran-4-amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Substituent Key Properties/Synthesis Reference
N-(2-(Cyclohex-1-en-1-yl)ethyl)tetrahydro-2H-pyran-4-amine C₁₃H₂₂N₂O* ~222.33 2-(Cyclohex-1-en-1-yl)ethyl Bulky, unsaturated substituent; potential for enhanced lipophilicity and steric hindrance. Synthesized via multi-component catalysis .
N-Methyltetrahydro-2H-pyran-4-amine C₆H₁₃NO 115.17 Methyl Compact substituent; higher solubility. Prepared via reductive amination .
N-Cyclopropyltetrahydro-2H-pyran-4-amine C₈H₁₅NO 141.21 Cyclopropyl Rigid, three-membered ring; may improve metabolic stability. Boiling point: 219°C .
4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-amine C₁₁H₁₄ClNO 219.69 3-Chlorophenyl Aromatic substituent; introduces halogen-dependent electronic effects .
N-[(1R,3S)-3-Isopropyl-3-(piperazin-1-ylcarbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine C₂₅H₃₆F₃N₃O₂ 468.20 Piperazine-trifluoromethylphenyl Complex substituent; used in patent applications for targeted therapeutics .

*Inferred based on structural analysis.

Physicochemical and Functional Insights

  • Steric Effects : Bulky groups like cyclohexenyl ethyl or cyclopropyl may hinder enzymatic degradation, improving pharmacokinetics .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) or electron-donating groups (e.g., methoxy in ) modulate reactivity and binding affinity.

Biological Activity

N-(2-(Cyclohex-1-en-1-yl)ethyl)tetrahydro-2H-pyran-4-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a tetrahydropyran ring, which is known for its diverse biological roles. The cyclohexene moiety contributes to the compound's hydrophobic characteristics, potentially influencing its interaction with biological membranes.

1. Anti-inflammatory Properties

Research indicates that compounds similar to this compound may exhibit anti-inflammatory effects. A study on related pyran derivatives demonstrated their ability to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. These compounds showed significant efficacy in models of pyresis and arthritis, suggesting a potential therapeutic application in treating inflammatory diseases .

2. Analgesic Effects

In vivo studies have shown that certain pyran derivatives possess analgesic properties. The mechanism appears to involve modulation of pain pathways, possibly through COX inhibition or other pathways related to neurotransmitter release .

3. Antitumor Activity

Preliminary investigations into the antitumor potential of structurally similar compounds have yielded promising results. Some derivatives have demonstrated cytotoxicity against various cancer cell lines, indicating a potential role in cancer therapy .

The biological activity of this compound may be attributed to several mechanisms:

  • COX Inhibition : As noted, the compound may inhibit COX enzymes, reducing the production of pro-inflammatory mediators.
  • Cellular Signaling Modulation : The compound might influence signaling pathways involved in inflammation and pain perception.

Case Studies and Research Findings

StudyFindings
Study 1 Identified significant COX-2 inhibitory activity in related pyran compounds, suggesting potential for anti-inflammatory applications.
Study 2 Demonstrated cytotoxic effects against cancer cell lines, warranting further investigation into antitumor properties.
Study 3 Explored structure-activity relationships (SAR) that highlighted the importance of specific functional groups for enhancing biological activity.

Q & A

Q. What are the optimal synthetic routes for N-(2-(cyclohex-1-en-1-yl)ethyl)tetrahydro-2H-pyran-4-amine, and how do reaction conditions influence yield?

The synthesis of tetrahydro-2H-pyran-4-amine derivatives typically involves alkylation of tetrahydro-2H-pyran intermediates or reductive amination. For example, alkylation of tetrahydro-2H-pyran-4-amine with 2-(cyclohex-1-en-1-yl)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) could yield the target compound. Reaction optimization should focus on solvent polarity, temperature (e.g., 60–80°C), and stoichiometric ratios to minimize side products like over-alkylation. Catalytic hydrogenation may also be employed to reduce unsaturated intermediates .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

Use a combination of NMR (¹H, ¹³C, and 2D-COSY) to resolve the cyclohexenyl and tetrahydropyran ring conformations. X-ray crystallography is recommended for absolute stereochemical confirmation. Purity should be assessed via HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to detect trace impurities from incomplete alkylation or oxidation byproducts .

Q. What are the primary applications of this compound in medicinal chemistry research?

Structurally similar tetrahydro-2H-pyran-4-amine derivatives serve as intermediates for kinase inhibitors or GPCR-targeted therapeutics. The cyclohexenyl group may enhance lipophilicity, improving blood-brain barrier penetration. Preliminary assays could include binding studies against serotonin or dopamine receptors, leveraging the amine group’s nucleophilic properties for covalent interactions .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

Quantum mechanics/molecular mechanics (QM/MM) simulations can model interactions between the cyclohexenyl moiety and hydrophobic enzyme pockets. Density functional theory (DFT) calculations predict electrophilic regions for derivatization (e.g., introducing fluorinated groups at the cyclohexenyl position). Machine learning models trained on PubChem datasets (e.g., binding affinities of pyran derivatives) can prioritize synthetic targets .

Q. What experimental strategies resolve contradictions in reported biological activity data for structurally analogous compounds?

Discrepancies in IC₅₀ values across studies often arise from assay conditions (e.g., pH, solvent). Standardize assays using cell lines with consistent receptor expression levels (e.g., HEK293 for GPCRs) and control for compound stability via time-resolved mass spectrometry. Cross-validate results with orthogonal techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can reaction engineering improve scalability while maintaining stereochemical integrity?

Continuous-flow reactors enhance reproducibility for exothermic alkylation steps, reducing thermal degradation. Chiral stationary phases (e.g., amylose-based columns) enable enantiomeric resolution post-synthesis. Kinetic studies using in-situ IR spectroscopy can identify intermediates prone to racemization, allowing real-time adjustments to residence time or catalyst loading .

Q. What strategies mitigate oxidative degradation of the cyclohexenyl group during long-term storage?

Lyophilization under inert gas (argon) minimizes oxidation. Stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w can inhibit radical formation. Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring identify degradation pathways, informing formulation adjustments (e.g., solid dispersions with cyclodextrins) .

Methodological Notes

  • Data Validation : Cross-reference computational predictions with crystallographic data (CCDC entries) for conformational accuracy .
  • Ethical Compliance : Adhere to ECHA guidelines for waste disposal, particularly for amine-containing intermediates .

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